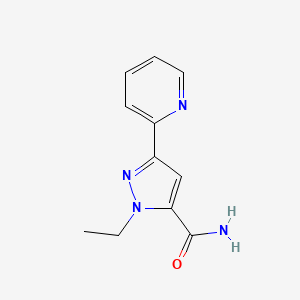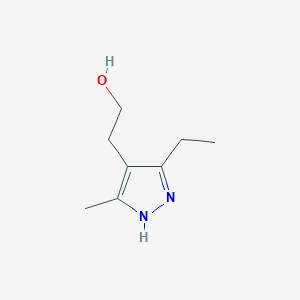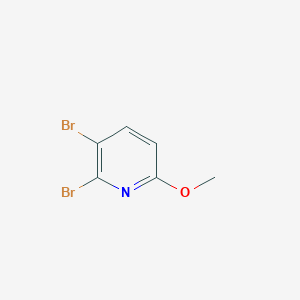
2,3-Dibromo-6-méthoxypyridine
Vue d'ensemble
Description
2,3-Dibromo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique : blocs de construction pour les molécules complexes
Le 2,3-dibromo-6-méthoxypyridine sert de bloc de construction polyvalent en synthèse organique. Sa réactivité permet la formation de divers groupes fonctionnels, facilitant la construction de molécules complexes. Ce composé est particulièrement utile dans la synthèse de pyridines fluorées, qui sont importantes en chimie médicinale en raison de leurs propriétés physiques et chimiques uniques .
Chimie médicinale : développement et synthèse de médicaments
En chimie médicinale, le this compound est utilisé pour la synthèse de candidats médicaments. C'est un précurseur dans la préparation d'inhibiteurs de la protéine kinase p38α activée par le mitogène de type pyridinylimidazole, qui sont des agents thérapeutiques potentiels pour les maladies inflammatoires et les troubles neurodégénératifs .
Chimie agricole : synthèse d'agrochimiques
L'introduction d'atomes d'halogène dans les composés organiques est une stratégie courante dans la conception d'agrochimiques. Le this compound pourrait être utilisé dans la synthèse de nouveaux herbicides et insecticides, en tirant parti des effets attracteurs d'électrons des atomes de brome pour améliorer l'activité biologique .
Chimie analytique : normes de chromatographie et de spectroscopie
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans les méthodes chromatographiques et spectroscopiques. Sa structure chimique distincte permet son identification et sa quantification dans des mélanges complexes, ce qui facilite l'analyse des produits pharmaceutiques et autres produits chimiques .
Mécanisme D'action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-6-methoxypyridine. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.
Propriétés
IUPAC Name |
2,3-dibromo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHXRAOMXXAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731835 | |
| Record name | 2,3-Dibromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909720-21-4 | |
| Record name | 2,3-Dibromo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)
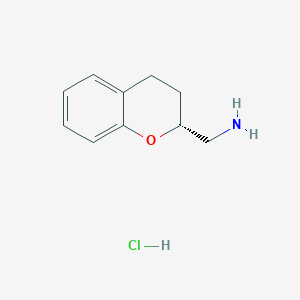
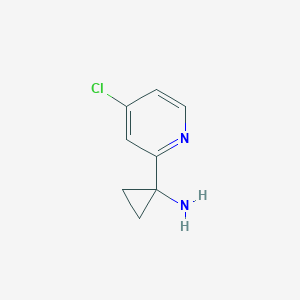
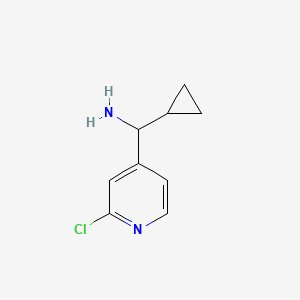

![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)




